molecular formula C4H3N3O3 B8612814 5-Nitrosouracil

5-Nitrosouracil

Cat. No.: B8612814
M. Wt: 141.09 g/mol
InChI Key: KTQDGYGLGKJZPZ-UHFFFAOYSA-N
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Description

5-Nitrosouracil is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

5-nitroso-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H3N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1H,(H2,5,6,8,9)

InChI Key

KTQDGYGLGKJZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
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NaNO2 AcOH
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N2O5 P2O5 CCl4
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nitro
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nitrosouracil
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Synthesis routes and methods II

Procedure details

1-Propyl, 3-cyclopropyl, 6-aminouracil (2) (12.8 g, 61.2 mmol ) was dissolved in acetic acid (25 ml) in 200 ml of water and the mixture was cooled to 10° C. To the uracil solution, NaNO2 (7.6 g, 110.1 mmol ) in 50 ml of water was added dropwise at 10° C. The mixture was stirred at 10° C. for 30 min and then at room temperature for 1 h. The solvent was removed under reduced pressure and the residue was dissolved in the mixture of absolute ethanol and CH2Cl2 (1:1) and boiled for 20 min. The hot mixture was filtered through a layer of Celite 545 to remove the insoluble inorganic salts. The mother liquid was evaporated under reduced pressured to remove the solvent to give 1-propyl, 3-cyclopropyl, 6-amino, 5-nitrosouracil (4) (11.4 g, 78%).
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12.8 g
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25 mL
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200 mL
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7.6 g
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50 mL
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Yield
78%

Synthesis routes and methods III

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
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NaNO2 AcOH
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1-INO3 H2SO4
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N2O5 P2O5 CCl4
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nitro
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nitrosouracil
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